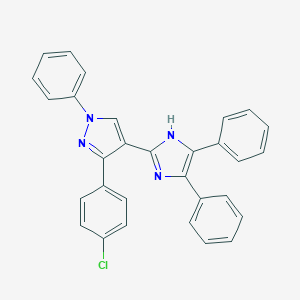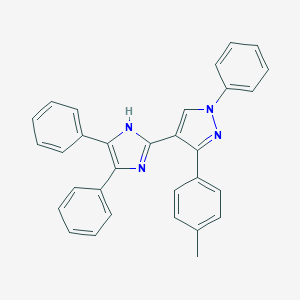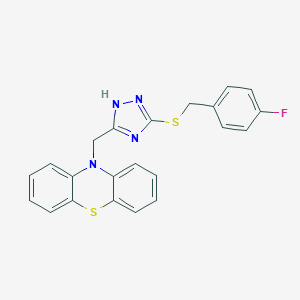![molecular formula C15H14ClN3OS2 B292515 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292515.png)
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, viral replication, or bacterial growth.
Biochemical and Physiological Effects
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in human hepatocellular carcinoma cells. Another study by Zhang et al. reported that this compound inhibited the replication of influenza A virus. Furthermore, this compound has shown to possess antibacterial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer, antiviral, and antimicrobial activities. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One of the directions is to study the mechanism of action of this compound in detail. Another direction is to investigate the potential applications of this compound in the treatment of other diseases. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods. One of the methods involves the reaction of 2-chlorobenzyl mercaptan with 5,6-dimethyl-2-thiouracil in the presence of potassium carbonate and acetonitrile. This reaction leads to the formation of 2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is further reacted with ammonia to yield 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In a study conducted by Li et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Zhang et al. reported that this compound exhibited potent antiviral activity against influenza A virus. Furthermore, this compound has shown to possess antibacterial activity against Gram-positive bacteria.
Eigenschaften
Molekularformel |
C15H14ClN3OS2 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-amino-2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS2/c1-8-9(2)22-13-12(8)14(20)19(17)15(18-13)21-7-10-5-3-4-6-11(10)16/h3-6H,7,17H2,1-2H3 |
InChI-Schlüssel |
XOWQJSZAGJBKDL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)N)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)






![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)